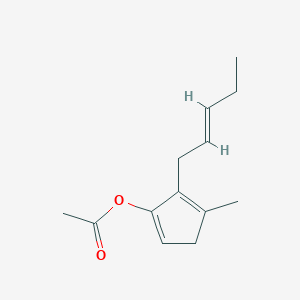

2-(2-Hexenyl)-cyclopentanol acetate

Description

2-(2-Hexenyl)-cyclopentanol acetate, also referred to as (Z)-jasmonyl acetate , is a cyclic terpene-derived ester with the molecular formula C₁₃H₂₂O₂ (molecular weight: 210.3 g/mol). It features a cyclopentanol backbone substituted with a 2-hexenyl group and an acetate ester. This compound is identified in essential oils and is synthetically produced for applications in flavor and fragrance industries due to its green, floral odor profile . Its (Z)-isomer is specifically noted in Bedoukian Research’s catalog as a key aromatic component .

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

[4-methyl-5-[(E)-pent-2-enyl]cyclopenta-1,4-dien-1-yl] acetate |

InChI |

InChI=1S/C13H18O2/c1-4-5-6-7-12-10(2)8-9-13(12)15-11(3)14/h5-6,9H,4,7-8H2,1-3H3/b6-5+ |

InChI Key |

WPHLFHYDDUFGOY-AATRIKPKSA-N |

Isomeric SMILES |

CC/C=C/CC1=C(CC=C1OC(=O)C)C |

Canonical SMILES |

CCC=CCC1=C(CC=C1OC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Synthesis of 2-(2-Hexenyl)-cyclopentanol Intermediate

While direct literature on this exact intermediate is limited, related synthetic routes for similar 2-alkyl-2-cycloalken-1-ones and substituted cyclopentanols have been reported in patent literature and synthetic organic chemistry papers.

Cross-coupling and alkylation strategies : According to patent US20110034722A1, 2-alkyl-2-cycloalken-1-ones can be synthesized via alkylation or cross-coupling of cyclopentanol derivatives with appropriate alkyl halides or organometallic reagents under controlled conditions. Though this patent focuses on cycloalkenones, the methodology can be adapted to produce cyclopentanol derivatives with hexenyl side chains by reduction of the ketone intermediate.

Reduction of cyclopentenone intermediates : The cyclopentanol ring can be formed by selective reduction of cyclopentenone analogs bearing the hexenyl substituent. This step typically uses catalytic hydrogenation or hydride reagents to reduce the ketone to the corresponding alcohol.

Acetylation of 2-(2-Hexenyl)-cyclopentanol

The acetylation of the hydroxyl group to form the acetate ester is a critical step. Two major approaches have been reported:

Enzymatic Acetylation Using Lipase Catalysts

A green and scalable method involves lipase-mediated acetylation of structurally diverse alcohols, including allylic and secondary alcohols, in neat ethylene glycol diacetate (EGDA) as the acetyl donor. This method uses the immobilized enzyme Lipozyme 435 at mild temperatures (~40 °C) and avoids harsh chemicals and organic solvents.

The reaction proceeds efficiently with good yields (~70%) and high chemo-selectivity, as demonstrated by acetylation of similar allylic alcohols like (Z)-hex-3-en-1-ol. The process includes simple filtration of the enzyme, hydrodistillation, and vacuum rectification for purification without chromatography.

Table 1 summarizes typical enzymatic acetylation parameters and outcomes from the literature:

| Parameter | Condition/Value | Notes |

|---|---|---|

| Enzyme catalyst | Lipozyme 435 | Immobilized lipase |

| Acetyl donor | Ethylene glycol diacetate (EGDA) | Neat or with co-solvent (MTBE, hexane) |

| Temperature | 40 °C | Mild heating |

| Reaction time | <5 hours | Monitored by GC-FID |

| Yield | ~70% | After purification |

| Purification | Filtration, hydrodistillation, vacuum rectification | No chromatography required |

Chemical Acetylation

Traditional chemical acetylation methods involve the reaction of 2-(2-hexenyl)-cyclopentanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This method is straightforward but may require organic solvents and generate by-products needing chromatographic purification.

Although specific data on this exact compound are scarce, analogous secondary alcohols are typically acetylated under these conditions with moderate to high yields.

Comparative Analysis of Preparation Methods

| Aspect | Enzymatic Acetylation | Chemical Acetylation |

|---|---|---|

| Catalyst | Lipase (Lipozyme 435) | Acid anhydride or acetyl chloride + base |

| Reaction conditions | Mild (40 °C, aqueous/green solvents) | Often requires organic solvents, sometimes elevated temperature |

| Selectivity | High chemo- and regioselectivity | Moderate, may require protection steps |

| Environmental impact | Low, green chemistry approach | Higher due to solvents and reagents |

| Purification | Simple filtration and distillation | Often requires chromatography |

| Yield | ~70% | Variable, often high |

Summary and Recommendations

The preferred method for preparing 2-(2-Hexenyl)-cyclopentanol acetate is the enzymatic acetylation using immobilized lipase in ethylene glycol diacetate, providing an environmentally friendly, scalable, and efficient route with good yields and minimal purification requirements.

The precursor 2-(2-hexenyl)-cyclopentanol can be synthesized via alkylation or cross-coupling of cyclopentanol derivatives followed by selective reduction steps as described in related patent literature.

Traditional chemical acetylation remains an alternative but is less favored due to environmental and purification considerations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hexenyl)-cyclopentanol acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Fragrance Industry

1. Aroma Profile

- 2-(2-Hexenyl)-cyclopentanol acetate is noted for its pleasant floral aroma, reminiscent of jasmine. This makes it a valuable ingredient in perfumes and other scented products.

2. Usage in Formulations

- The compound is utilized in various cosmetic formulations due to its fragrance properties. It serves as a key component in creating appealing scents in personal care products .

Biological Applications

1. Plant Signaling

- 2-(2-Hexenyl)-cyclopentanol acetate plays a crucial role in the jasmonate signaling pathway, which is integral to plant defense mechanisms against herbivores and pathogens. Research indicates that it can activate gene expression related to stress responses in plants .

2. Growth Regulation

- Studies have shown that jasmonyl acetate influences various growth processes in plants, such as root elongation and flower development. This indicates its potential utility in agricultural practices to enhance crop resilience and productivity.

Case Studies

1. Plant Defense Mechanisms

- A study demonstrated that treatment with jasmonyl acetate led to increased production of secondary metabolites in plants, which serve as deterrents against insect herbivores. This highlights its potential application in sustainable agriculture practices.

2. Cosmetic Formulations

Mechanism of Action

The mechanism of action of 2-(2-Hexenyl)-cyclopentanol acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, in the fragrance industry, it interacts with olfactory receptors to produce a pleasant aroma .

Comparison with Similar Compounds

Research Findings and Challenges

- Stereochemical Sensitivity : The (Z)-isomer’s aroma is preferred in perfumery, but synthesis of pure isomers requires precise catalytic conditions .

Q & A

Q. What are the established synthetic routes for 2-(2-Hexenyl)-cyclopentanol acetate, and how do reaction conditions influence yield?

The compound can be synthesized via transesterification or addition-esterification reactions. For example, cyclopentanol derivatives are often prepared by reacting cyclopentene with acetic acid under controlled conditions (e.g., 333.15–353.15 K, molar ratios of 2:1 to 3:1). Transesterification with methanol over acidic catalysts (e.g., QRE-01 resin) at 50°C yields cyclopentanol derivatives with ~55% conversion and >99% selectivity . Optimizing temperature, molar ratios, and catalyst loading is critical for maximizing yield.

Q. What analytical techniques are optimal for characterizing this compound’s structure and purity?

Gas chromatography/mass spectrometry (GC/MS) is widely used for identification, with retention indices (e.g., AI: 1452, KI: 1455) and fragmentation patterns providing structural confirmation . Nuclear magnetic resonance (NMR) can resolve stereochemistry (e.g., distinguishing Z- and E-isomers of the hexenyl group). Physical properties like boiling point (165.5°C at 760 mmHg) and refractive index (1.432) aid in purity assessment .

Q. How can thermodynamic group contribution methods predict key physical properties?

Methods like Ruzicka–Domalski (heat capacity), Yoneda (enthalpy of formation), and Ducros (vaporization enthalpy) estimate properties when experimental data are unavailable. For cyclopentanol derivatives, these methods calculate liquid heat capacities (e.g., 273.15–373.15 K range) and equilibrium constants for reactions, validated against experimental results .

Advanced Research Questions

Q. How does the stereochemistry of the hexenyl group affect biological activity?

The Z- and E-isomers of hexenyl acetates exhibit distinct ecological roles. For instance, trans-2-hexenyl acetate acts as a pheromone component in insects (e.g., Stenotus rubrovittatus), with specific ratios (e.g., 100:10:1.5:2.5:0.03–1.0) critical for male attraction . Stereochemistry influences receptor binding in olfactory studies, which can be assessed via electroantennography (EAD) and field trapping assays .

Q. What challenges arise in reconciling experimental and computational thermodynamic data?

Discrepancies often stem from assumptions in group contribution methods, such as neglecting steric effects or non-ideal solution behavior. For example, calculated equilibrium conversions for transesterification (55.3%) may deviate from lab results due to catalyst deactivation or side reactions. Iterative refinement using experimental vaporization enthalpies (e.g., Ducros method) improves accuracy .

Q. What is the ecological role of 2-(2-Hexenyl)-cyclopentanol acetate in plant-insect interactions?

The compound may function as a herbivore-induced plant volatile (HIPV). Analogous esters, like (Z)-3-hexenyl acetate, are released during insect predation, attracting parasitoids or repelling herbivores. Field studies combined with volatile collection (e.g., dynamic headspace sampling) and GC/MS analysis can map its role in tri-trophic interactions .

Methodological Guidance

- Synthesis Optimization : Use response surface methodology (RSM) to model variables like temperature and molar ratios, referencing thermodynamic tables (e.g., Table 4 in ).

- Data Contradiction Analysis : Compare computational predictions (e.g., Yoneda method) with experimental DSC measurements to identify systematic errors .

- Biological Assays : Combine GC-EAD for electrophysiological activity screening with wind tunnel tests to validate behavioral responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.